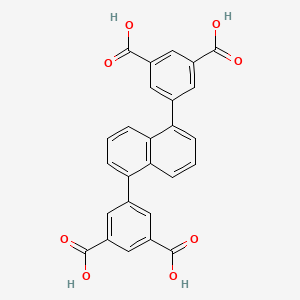

1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-

Vue d'ensemble

Description

“1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis-” is a chemical compound with the molecular formula C26H16O8 and a molecular weight of 456.40044 . It is also known as 1,5-naphthalenebis (5-m-phthalic acid) . This compound can be used as monomers to synthesize Metal-organic Frameworks (MOFs) materials such as ZJU-9, ZJNU-73, and NJU-Bai 41 .

Molecular Structure Analysis

The molecular structure of “1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis-” consists of a naphthalene core with two benzenedicarboxylic acid groups attached at the 1 and 5 positions .Applications De Recherche Scientifique

Polymer Science

Research has demonstrated the importance of 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-, in the development of advanced polymer materials. Salimgareeva and Kolesov (2005) explored its use in enhancing the scintillation properties of plastic scintillators based on polymethyl methacrylate. They found that replacing conventional secondary solvents in scintillators with specific derivatives of 1,3-Benzenedicarboxylic acid did not alter their scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. This suggests the compound's potential in creating more efficient and durable materials for radiation detection technologies (Salimgareeva & Kolesov, 2005).

Catalysis

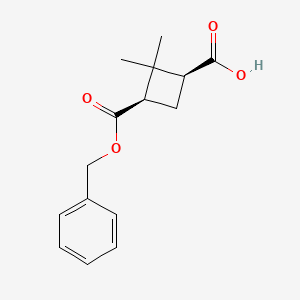

In the realm of catalysis, Pellissier (2011) highlighted the role of 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-, in the kinetic resolution of racemates, a critical process in asymmetric synthesis. The review discusses the advancements in non-enzymatic kinetic resolutions facilitated by chiral catalysts, underscoring the compound's relevance in producing enantiopure compounds, which are pivotal in the pharmaceutical industry (Pellissier, 2011).

Antineoplastic Agents

Hossain et al. (2020) provided insights into the development of antineoplastic agents based on 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-. Their review covers a novel series of compounds demonstrating exceptional cytotoxic properties against cancer cells. These compounds, derived from the base structure of 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-, exhibit greater tumor-selective toxicity and potential as multi-drug resistance modulators. The review emphasizes the significance of these molecules in cancer treatment and the need for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Environmental Applications

The compound's derivatives are explored for environmental applications, particularly in the treatment of organic pollutants. Husain and Husain (2007) reviewed the role of redox mediators in enhancing the degradation of recalcitrant compounds by enzymes, where derivatives of 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-, serve as effective redox mediators. This enzymatic approach, supported by the compound's derivatives, shows promise in the remediation of various organic pollutants in wastewater, demonstrating the compound's utility in environmental protection and sustainability efforts (Husain & Husain, 2007).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) . MOFs are porous materials that can interact with a variety of substances, making them useful in applications such as gas storage, catalysis, and drug delivery .

Mode of Action

The mode of action of this compound is primarily through its role as a linker in MOFs. It helps to form a stable, porous structure that can interact with other molecules . The exact nature of these interactions would depend on the specific MOF and the molecules it’s designed to interact with.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific application of the MOF it’s part of. For example, if the MOF is used for drug delivery, the compound could play a role in the release of the drug into the body .

Pharmacokinetics

As a component of mofs, it’s likely that its bioavailability and pharmacokinetics would be influenced by the properties of the overall mof structure .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific MOF it’s part of and the molecules that MOF interacts with. For example, if the MOF is used for drug delivery, the compound could contribute to the controlled release of the drug, leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals could affect the stability of the MOF and its ability to interact with other molecules .

Propriétés

IUPAC Name |

5-[5-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-3-1-5-21-20(4-2-6-22(19)21)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGWWACOIFPAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

![acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3324487.png)

![Bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B3324497.png)

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)